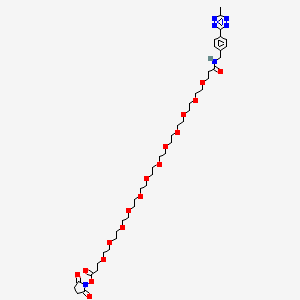
Methyltetrazine-amino-PEG12-CH2CH2COONHS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyltetrazine-amino-PEG12-CH2CH2COONHS is a heterobifunctional polyethylene glycol (PEG) linker. This compound contains a methyltetrazine group and an NHS ester group. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry, while the NHS ester reacts with amines to form stable bioconjugates. This compound is widely used in bioconjugation and chemical labeling applications due to its versatility and efficiency.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyltetrazine-amino-PEG12-CH2CH2COONHS is synthesized through a series of chemical reactions involving the introduction of the methyltetrazine group and the NHS ester group onto a PEG backbone. The synthesis typically involves the following steps:
PEGylation: The PEG backbone is functionalized with amino groups.
Methyltetrazine Introduction: The methyltetrazine group is introduced through a reaction with an appropriate precursor.
NHS Ester Formation: The NHS ester group is formed by reacting the PEGylated compound with N-hydroxysuccinimide (NHS) and a coupling agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced under cGMP (current Good Manufacturing Practice) conditions to meet regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
Methyltetrazine-amino-PEG12-CH2CH2COONHS undergoes several types of chemical reactions, including:
Click Chemistry: The methyltetrazine group reacts with carboxylic acids and activated esters.
Amine Coupling: The NHS ester group reacts with amines to form stable amide bonds.
Common Reagents and Conditions
Reagents: Carboxylic acids, activated esters, amines, N-hydroxysuccinimide (NHS), coupling agents.
Conditions: Reactions are typically carried out in organic solvents under mild conditions to preserve the integrity of the functional groups.
Major Products
The major products formed from these reactions are stable bioconjugates, which are widely used in various scientific applications.
Wissenschaftliche Forschungsanwendungen
Methyltetrazine-amino-PEG12-CH2CH2COONHS has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in the labeling and tracking of biomolecules.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.
Industry: Applied in the production of bioconjugates for various industrial processes
Wirkmechanismus
The mechanism of action of Methyltetrazine-amino-PEG12-CH2CH2COONHS involves the formation of stable covalent bonds between the methyltetrazine group and carboxylic acids or activated esters, and between the NHS ester group and amines. These reactions result in the formation of stable bioconjugates, which can be used for various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyltetrazine-PEG12-amine: A similar compound with a methyltetrazine group and an amine group.
Methyltetrazine-O-PEG12-amine HCl salt: Another similar compound used for chemical labeling and bioconjugation
Uniqueness
Methyltetrazine-amino-PEG12-CH2CH2COONHS is unique due to its heterobifunctional nature, allowing it to react with both carboxylic acids and amines. This versatility makes it highly valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C42H66N6O17 |
|---|---|
Molekulargewicht |
927.0 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C42H66N6O17/c1-35-44-46-42(47-45-35)37-4-2-36(3-5-37)34-43-38(49)8-10-53-12-14-55-16-18-57-20-22-59-24-26-61-28-30-63-32-33-64-31-29-62-27-25-60-23-21-58-19-17-56-15-13-54-11-9-41(52)65-48-39(50)6-7-40(48)51/h2-5H,6-34H2,1H3,(H,43,49) |
InChI-Schlüssel |
SOSDQTDNLHNXHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B14058461.png)
![Benzoic acid, 2-[4-(ethylamino)-2-hydroxy-5-methylbenzoyl]-](/img/structure/B14058467.png)







